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Compound of Interest

3-Amino-3-(3-
Compound Name:
phenoxyphenyl)propanoic acid

Cat. No.: B3114547

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Amino-3-(3-
phenoxyphenyl)propanoic acid, a compound of interest in pharmaceutical and medicinal
chemistry research. As experimental spectra for this specific molecule are not readily available
in public databases, this document leverages foundational principles of spectroscopy and data
from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) profiles. This approach offers a robust framework
for researchers engaged in the synthesis and characterization of novel small molecules.

Molecular Structure and its Spectroscopic
Implications

3-Amino-3-(3-phenoxyphenyl)propanoic acid (CisH1sNOs, Molar Mass: 257.28 g/mol ) is a
B-amino acid featuring a complex aromatic system.[1][2] Its structure comprises a propanoic
acid backbone, an amino group at the chiral center (C[3), and a 3-phenoxyphenyl substituent.
The presence of various functional groups—a carboxylic acid, a primary amine, an ether
linkage, and two phenyl rings—gives rise to a unique spectroscopic fingerprint, which is crucial
for its unambiguous identification and purity assessment.

Predicted *H NMR Spectroscopic Analysis
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Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is arguably the most powerful
tool for elucidating the structure of organic molecules in solution. The predicted *H NMR
spectrum of 3-Amino-3-(3-phenoxyphenyl)propanoic acid in a common deuterated solvent
like DMSO-des would exhibit distinct signals for each non-equivalent proton.

Expected Chemical Shifts and Splitting Patterns:
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Protons

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration

Rationale

COOH

~12.0-13.0

Broad Singlet

1H

The acidic proton
of the carboxylic
acid is typically
deshielded and
often appears as

a broad signal.

NH:2

~2.0-4.0

Broad Singlet

2H

The chemical
shift of amine
protons can vary
depending on
solvent and
concentration;
they often
appear as a

broad singlet.

Ar-H

~6.8-7.5

Multiplet

9H

The nine
aromatic protons
on the two
phenyl rings will
resonate in this
region, with
complex splitting
patterns due to
their various
electronic
environments
and coupling with

each other.

CH (chiral

center)

~4.0-45

Triplet

1H

This proton is
coupled to the
adjacent CH:z

group, resulting
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in a triplet (or a
doublet of
doublets
depending on the
coupling
constants). It is
deshielded by
the adjacent
amino group and

the aromatic ring.

CH:2 ~25-3.0 Doublet 2H

These protons
are coupled to
the chiral CH
proton, leading to
a doublet. They
are adjacent to
the electron-
withdrawing

carbonyl group.

Protocol for *H NMR Data Acquisition

Objective: To obtain a high-resolution *H NMR spectrum of 3-Amino-3-(3-

phenoxyphenyl)propanoic acid.

Materials:

NMR tube (5 mm)

Pipettes and vials

NMR Spectrometer (e.g., 400 MHz or higher)

3-Amino-3-(3-phenoxyphenyl)propanoic acid sample (5-10 mg)

Deuterated solvent (e.g., DMSO-ds, CDCls, D20) of high purity
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Procedure:
e Sample Preparation:

o Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the
chosen deuterated solvent in a clean, dry vial.

o Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

o Transfer the solution to an NMR tube. The liquid height should be approximately 4-5 cm.
e Spectrometer Setup:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
o Data Acquisition:

o Set the appropriate spectral parameters, including the number of scans (e.g., 8-16), pulse
width, and acquisition time.

o Acquire the spectrum.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase the spectrum to obtain a pure absorption lineshape.

[e]

Calibrate the chemical shift scale using the residual solvent peak as a reference.
o Integrate the signals to determine the relative proton ratios.

Workflow for tH NMR Spectroscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 3-Amino-3-(3-
phenoxyphenyl)propanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3114547#spectroscopic-data-nmr-ir-ms-
of-3-amino-3-3-phenoxyphenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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